molecular formula C20H18N4O3S B2637096 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476459-02-6

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No. B2637096
CAS RN: 476459-02-6
M. Wt: 394.45
InChI Key: ZQYGYDROMRHQKI-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, also known as NPDTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

Bondock et al. (2008) also focused on the compound's derivatives for their antimicrobial properties, synthesizing new heterocycles incorporating antipyrine moiety and evaluating their antimicrobial activity, which further demonstrates the compound's potential in antimicrobial applications (Bondock et al., 2008).

Role in Synthesizing Biologically Active Compounds

Wang et al. (2016) highlighted the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating many biologically active compounds, which signifies the compound's importance in synthesizing biologically significant intermediates (Wang et al., 2016).

Cytotoxic Activity in Cancer Research

Mansour et al. (2020) used a derivative of the compound in the synthesis of new cytotoxic heterocyclic compounds, indicating its relevance in developing potential cancer therapies (Mansour et al., 2020).

Structural Characterization and Synthesis

Salian et al. (2017) conducted synthesis and spectroscopic characterization of a derivative, focusing on its structural aspects and potential as a reactant or intermediate in further chemical syntheses (Salian et al., 2017).

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-28-13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h1-5,7-10H,6,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGYDROMRHQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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